molecular formula C18H23N5O2 B14088831 2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-5-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione

2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-5-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione

Cat. No.: B14088831
M. Wt: 341.4 g/mol
InChI Key: IIAGFAQOURVYJR-UHFFFAOYSA-N
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Description

2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-5-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione is a complex heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-5-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione typically involves multi-step organic reactions. One common approach is the fusion of 4,6-dimethylpyrimidine with a suitable pyrazole derivative under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-5-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-5-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-5-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-5-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione stands out due to its unique structural features, which confer specific chemical and biological properties. Its fused ring system and functional groups make it a versatile compound for various applications, distinguishing it from other similar molecules .

Properties

Molecular Formula

C18H23N5O2

Molecular Weight

341.4 g/mol

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-5-(3-methylbutyl)-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione

InChI

InChI=1S/C18H23N5O2/c1-9(2)6-7-13-12(5)21-16-14(15(13)24)17(25)23(22-16)18-19-10(3)8-11(4)20-18/h8-9H,6-7H2,1-5H3,(H2,21,22,24)

InChI Key

IIAGFAQOURVYJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=O)C3=C(N2)NC(=C(C3=O)CCC(C)C)C)C

Origin of Product

United States

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